molecular formula C8H16ClNS B2645972 1-(Tetrahydrothiophen-3-yl)pyrrolidine hydrochloride CAS No. 2034416-18-5

1-(Tetrahydrothiophen-3-yl)pyrrolidine hydrochloride

Cat. No. B2645972
CAS RN: 2034416-18-5
M. Wt: 193.73
InChI Key: KERHANJNGUQMEI-UHFFFAOYSA-N
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Description

“1-(Tetrahydrothiophen-3-yl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring, also known as tetrahydropyrrole, is a five-membered nitrogen-containing ring . This structure is the core of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .

Scientific Research Applications

Analogs and Related Compounds in Research

  • Gastric Antisecretory Drugs : A study on a pyridil-2-tetrahydrothiophene derivative, belonging to a new class of gastric antisecretory drugs, showed that it effectively reduces gastric acidity in patients with duodenal ulcer, comparable to cimetidine, and increases fasting concentrations of gastrin and pepsinogen-I (Malé et al., 1986).

  • Toxicological Studies : Research on α-pyrrolidinovalerophenone (α-PVP) and pentedrone, which contain the pyrrolidine structural motif, provides insights into the toxicology and pharmacokinetics of synthetic cathinones. A fatal case of combined poisoning by these substances highlighted the need for understanding their metabolism and distribution in postmortem human samples (Sykutera et al., 2015).

  • Environmental Exposure and Metabolism : Studies on environmental exposure to organophosphorus and pyrethroid pesticides, though not directly related, offer insights into the metabolism and excretion patterns of chemicals that share functional groups or metabolic pathways with the compound . For instance, research into the urinary metabolites of these pesticides in children provides valuable information on exposure levels and potential health impacts (Babina et al., 2012).

  • Pharmacokinetics in Humans : The study on the pharmacokinetics of chlorpyrifos, an organophosphorothioate insecticide, in human volunteers presents relevant data on the metabolism and excretion of compounds with thiophene rings, indicating the potential for complex metabolic profiles and the importance of understanding these aspects for safety evaluations (Nolan et al., 1984).

Safety And Hazards

According to the safety data sheet of Pyrrolidine, it is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(thiolan-3-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-5-9(4-1)8-3-6-10-7-8;/h8H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERHANJNGUQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCSC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrothiophen-3-yl)pyrrolidine hydrochloride

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